An In-depth Technical Guide to the Physicochemical Properties of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of trans-Ethyl 4-aminocyclohexanecarboxylate Hydrochloride
Introduction
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride is a substituted cyclohexane derivative that serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure features a trans-substituted cyclohexane ring, which imparts specific conformational rigidity, an ionizable amine hydrochloride, and an ethyl ester functional group. These features make it a key intermediate in the synthesis of various biologically active molecules, including inhibitors of adenosine deaminase.[1][3] Understanding the fundamental physicochemical properties of this compound is paramount for researchers in drug development, as these characteristics directly influence formulation, stability, bioavailability, and analytical method development.
This technical guide provides a comprehensive overview of the core physicochemical properties of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also the underlying scientific principles and detailed experimental protocols for its characterization. The methodologies described herein are grounded in standard pharmacopeial and analytical chemistry practices, ensuring a self-validating and trustworthy framework for analysis.
Core Physicochemical Characteristics
The essential physicochemical properties of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride are summarized in the table below. These parameters form the foundational data set for any research or development activities involving this compound.
| Property | Value | Source(s) |
| Chemical Name | trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | [4] |
| Synonyms | trans-4-Aminocyclohexanecarboxylic Acid Ethyl Ester Hydrochloride | [2][4] |
| CAS Number | 2084-28-8 | [1][2][4] |
| Molecular Formula | C₉H₁₇NO₂·HCl | [4] |
| Molecular Weight | 207.70 g/mol | [2][4] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Melting Point | 153 °C | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
Solubility Profile
Causality Behind Solubility
The presence of the hydrochloride salt is the primary driver of aqueous solubility. In solution, the compound dissociates into the protonated aminocyclohexane derivative (a cation) and a chloride anion. The charged nature of the ammonium group allows for strong ion-dipole interactions with water molecules, overcoming the relatively nonpolar hydrocarbon cyclohexane core. Its solubility is expected to be pH-dependent, decreasing as the pH of the medium approaches and surpasses the pKa of the ammonium group, leading to the formation of the less soluble free base.
Experimental Protocol for Solubility Determination
A standard shake-flask method is employed to quantitatively determine solubility. This method establishes the equilibrium solubility of the compound in a given solvent at a specific temperature.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride to a clear glass vial, ensuring a solid phase remains.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, ethanol, phosphate-buffered saline pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sampling: After equilibration, cease agitation and allow the excess solid to sediment.
-
Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is expressed in units such as mg/mL or mol/L.
Acidity and pKa
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, the relevant pKa value corresponds to the dissociation of the proton from the ammonium group (-NH₃⁺) to the free amine (-NH₂). This equilibrium is fundamental to its behavior in biological systems and influences properties like solubility, lipophilicity, and receptor binding.
While an experimentally determined pKa for this specific molecule is not documented in readily available literature, a highly reliable estimate can be made. The pKa of the conjugate acid of cyclohexylamine is 10.64.[6] Given that the ethyl carboxylate group is four carbons away from the amino group, its electron-withdrawing inductive effect is minimal. Therefore, the pKa of the protonated amino group on trans-Ethyl 4-aminocyclohexanecarboxylate is expected to be very close to this value.
Estimated pKa: ~10.5
Experimental Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for determining pKa values. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a known amount of the hydrochloride salt and dissolve it in a known volume of deionized, CO₂-free water.
-
pH Meter Calibration: Calibrate a pH meter using at least two, preferably three, standard pH buffers (e.g., pH 4.01, 7.00, 10.01).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert the calibrated pH electrode and a magnetic stir bar.
-
Titration: Begin stirring and allow the initial pH reading to stabilize. Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding small, precise increments of titrant.
-
Data Collection: Record the pH of the solution and the volume of titrant added after each increment. Collect more data points near the equivalence point where the pH changes most rapidly.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot). The half-equivalence point occurs at half the volume of the equivalence point.
-
pKa Determination: The pKa is equal to the pH of the solution at the half-equivalence point.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the chemical structure and identity of a compound. While specific spectra for this compound are not publicly archived, this section details the expected spectral characteristics based on its molecular structure.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Expected Chemical Shifts (in CDCl₃ or D₂O):
-
~4.1 ppm (quartet, 2H): The -O-CH₂ - protons of the ethyl group, split by the adjacent methyl group.
-
~3.0 ppm (multiplet, 1H): The proton on the carbon bearing the ammonium group (CH -NH₃⁺). The presence of the positive charge deshields this proton, shifting it downfield.
-
~2.3 ppm (multiplet, 1H): The proton on the carbon bearing the ester group (CH -COOEt).
-
~1.2-2.2 ppm (multiplets, 8H): The remaining axial and equatorial protons of the cyclohexane ring.
-
~1.2 ppm (triplet, 3H): The -CH₃ protons of the ethyl group, split by the adjacent methylene group.
-
~8.0-9.0 ppm (broad singlet, 3H): The protons of the ammonium group (-NH₃ ⁺). This peak is often broad and may exchange with D₂O, causing it to disappear from the spectrum.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Expected Chemical Shifts (in CDCl₃ or D₂O):
-
~175 ppm: The carbonyl carbon (C =O) of the ethyl ester.
-
~61 ppm: The oxymethylene carbon (-O-C H₂-) of the ethyl ester.
-
~49 ppm: The carbon attached to the ammonium group (C -NH₃⁺).
-
~43 ppm: The carbon attached to the ester group (C -COOEt).
-
~28-32 ppm: The remaining carbons of the cyclohexane ring.
-
~14 ppm: The methyl carbon (-C H₃) of the ethyl ester.
-
FTIR (Fourier-Transform Infrared) Spectroscopy
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
~2800-3100 (broad): Strong, broad absorption due to the N-H stretching vibrations of the primary ammonium group (-NH₃⁺). This is a hallmark of amine salts.
-
~2930 and ~2850: C-H stretching vibrations from the cyclohexane and ethyl groups.
-
~1730 (strong): A sharp, strong absorption from the C=O (carbonyl) stretching of the ester group.
-
~1600 and ~1500: N-H bending vibrations of the ammonium group.
-
~1180: C-O stretching of the ester group.
-
Mass Spectrometry (MS)
-
Expected Fragmentation: In techniques like Electrospray Ionization (ESI), the analysis would typically show the molecular ion of the free base.
-
Expected [M+H]⁺: The molecular weight of the free base (C₉H₁₇NO₂) is 171.24 g/mol . The expected parent ion would be at m/z = 172.2.
-
Key Fragments: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl ester group (-COOC₂H₅, 73 Da).
-
Stability and Storage Recommendations
The stability of a compound is crucial for its shelf-life and the reliability of experimental results. For trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride, two primary stability concerns are hydrolysis and hygroscopicity.
-
Hydrolytic Stability: The ester functional group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, to yield trans-4-aminocyclohexanecarboxylic acid and ethanol. The rate of hydrolysis is expected to be slow at neutral pH but will increase at temperature extremes.
-
Hygroscopicity: As a salt, the compound is likely to be hygroscopic, meaning it can absorb moisture from the atmosphere. Significant water uptake can affect the material's physical properties (e.g., flowability, caking) and potentially accelerate chemical degradation.[7]
Recommended Storage
To mitigate these risks, the compound should be stored under the recommended conditions: Keep container tightly sealed in a dry and well-ventilated place at room temperature. [1][8]
Experimental Protocol for Hygroscopicity Assessment
Gravimetric Sorption Analysis (GSA) is the standard method for characterizing the hygroscopicity of pharmaceutical solids.
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the compound into the GSA instrument pan.
-
Drying: Subject the sample to a drying step (e.g., 25 °C at 0% relative humidity (RH)) until a stable weight is achieved. This establishes the dry reference weight.
-
Sorption Isotherm: Program the instrument to incrementally increase the RH (e.g., in 10% steps from 0% to 90% RH) at a constant temperature (e.g., 25 °C).
-
Equilibration: At each RH step, the instrument holds the condition until the sample weight stabilizes, indicating equilibrium has been reached.
-
Data Analysis: The change in mass at each RH step is recorded. The results are plotted as % weight change versus % RH. The hygroscopicity can then be classified based on standard tables (e.g., European Pharmacopoeia).[7]
Key Analytical Workflows
Purity Determination by HPLC
A robust reverse-phase HPLC method is the standard for determining the purity of non-volatile organic compounds.
Caption: Workflow for HPLC Purity Determination.
Water Content by Karl Fischer Titration
This is the pharmacopeial standard method for accurately measuring the water content in a solid sample.[9][10]
Step-by-Step Methodology:
-
Titrator Preparation: Add the Karl Fischer solvent (e.g., anhydrous methanol) to the titration vessel.
-
Pre-Titration: Titrate the solvent with the Karl Fischer reagent to an electrometric endpoint to neutralize any residual water in the vessel.[10]
-
Sample Addition: Accurately weigh and quickly add a specified quantity of the compound to the vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent. The reagent reacts stoichiometrically with water.
-
Endpoint Detection: The endpoint is detected electrometrically when excess iodine is present.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the previously determined titer of the reagent.
Safety and Handling
trans-Ethyl 4-aminocyclohexanecarboxylate hydrochloride should be handled in accordance with good industrial hygiene and safety practices.[8]
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Handling Precautions:
References
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Capot Chemical Co., Ltd. (2013, August 21). MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Retrieved from [Link]
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The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from [Link]
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Organic Chemistry Data. 1H NMR Chemical Shifts. Retrieved from [Link]
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American Elements. cis-Ethyl 4-aminocyclohexanecarboxylate hydrochloride | CAS 61367-17-7. Retrieved from [Link]
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Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
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Wikipedia. Cyclohexylamine. Retrieved from [Link]
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PubChem. Ethyl 4-aminocyclohexanecarboxylate. Retrieved from [Link]
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Scharlab. Karl Fischer water content titration. Retrieved from [Link]
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U.S. Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
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PubChem. Cyclohexylamine hydrochloride. Retrieved from [Link]
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Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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ResearchGate. (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Retrieved from [Link]
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U.S. Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE (2011). Retrieved from [Link]
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Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]
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PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
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Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
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ResearchGate. (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from [Link]
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Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]
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OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
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Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]
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Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
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Scribd. USP 741 Melting Point or Range. Retrieved from [Link]
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Mol-Instincts. Cyclohexylamine (C6H13N) properties. Retrieved from [Link]
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ChemBeast. ethyl trans-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride - CAS:2940857-80-5. Retrieved from [Link]
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